Dipropan-2-yl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate
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Overview
Description
2,4-BIS(PROPAN-2-YL) 3-METHYL-5-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure, and pH) is crucial in these processes to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives, including 2,4-BIS(PROPAN-2-YL) 3-METHYL-5-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE, undergo various chemical reactions such as:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Thiophene derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agents for various diseases due to their biological activities.
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, they can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
2,4-BIS(PROPAN-2-YL) 3-METHYL-5-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C27H29NO5S2 |
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Molecular Weight |
511.7 g/mol |
IUPAC Name |
dipropan-2-yl 3-methyl-5-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H29NO5S2/c1-16(2)32-26(30)21-18(5)22(27(31)33-17(3)4)35-25(21)28-24(29)23(19-12-8-6-9-13-19)34-20-14-10-7-11-15-20/h6-17,23H,1-5H3,(H,28,29) |
InChI Key |
RMDVOAXWLOIJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC(C)C |
Origin of Product |
United States |
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